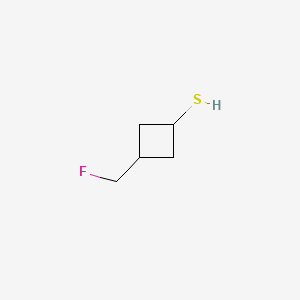
3-(Fluoromethyl)cyclobutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)cyclobutane-1-thiol is an organic compound characterized by a cyclobutane ring substituted with a fluoromethyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)cyclobutane-1-thiol typically involves the introduction of a fluoromethyl group and a thiol group onto a cyclobutane ring. One common method involves the reaction of cyclobutyl halides with fluoromethylthiolate under suitable conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)cyclobutane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfoxide.
Reduction: The compound can be reduced to form the corresponding cyclobutane derivative without the thiol group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutane compounds depending on the nucleophile used.
Scientific Research Applications
3-(Fluoromethyl)cyclobutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)cyclobutane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluoromethyl group can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-thiol: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
3-(Chloromethyl)cyclobutane-1-thiol: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.
3-(Bromomethyl)cyclobutane-1-thiol: Contains a bromomethyl group, which affects its chemical behavior compared to the fluoromethyl derivative.
Uniqueness
3-(Fluoromethyl)cyclobutane-1-thiol is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric effects. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H9FS |
|---|---|
Molecular Weight |
120.19 g/mol |
IUPAC Name |
3-(fluoromethyl)cyclobutane-1-thiol |
InChI |
InChI=1S/C5H9FS/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2 |
InChI Key |
GUVIQTQCLOOMSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















